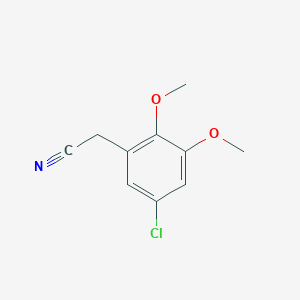
5-Chloro-2,3-dimethoxybenzeneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3-dimethoxybenzeneacetonitrile is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzene, featuring a chloro group at the 5-position and two methoxy groups at the 2- and 3-positions, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxybenzeneacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2,3-dimethoxybenzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable nitrile source, such as sodium cyanide, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-2,3-dimethoxybenzeneacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 5-chloro-2,3-dimethoxybenzoic acid or 5-chloro-2,3-dimethoxybenzaldehyde.
Reduction: Formation of 5-chloro-2,3-dimethoxybenzylamine.
科学的研究の応用
5-Chloro-2,3-dimethoxybenzeneacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Chloro-2,3-dimethoxybenzeneacetonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity.
類似化合物との比較
Similar Compounds
2-Chloro-3,4-dimethoxybenzeneacetonitrile: Similar structure but with different positions of the chloro and methoxy groups.
5-Bromo-2,3-dimethoxybenzeneacetonitrile: Similar structure with a bromo group instead of a chloro group.
5-Chloro-2,3-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.
Uniqueness
5-Chloro-2,3-dimethoxybenzeneacetonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of chloro, methoxy, and acetonitrile groups provides a distinct set of properties that can be leveraged in various applications.
特性
CAS番号 |
86232-37-3 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC名 |
2-(5-chloro-2,3-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2/h5-6H,3H2,1-2H3 |
InChIキー |
SRDBABUYJIICAZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





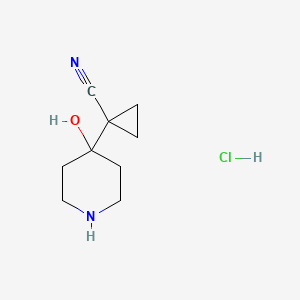
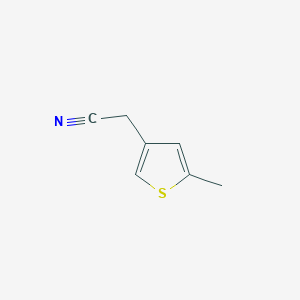
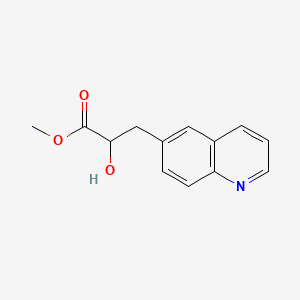
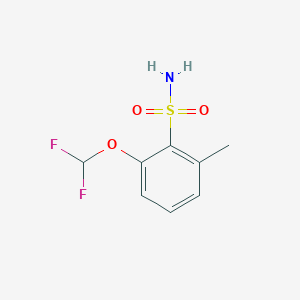
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
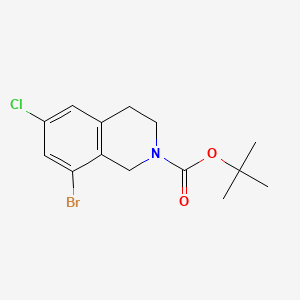
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

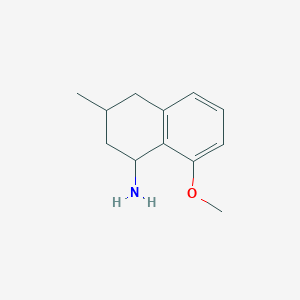
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)

